Inhibition of Human 5-Lipoxygenase (5-LOX): Potency Comparison
2-Phenylhex-5-enoic acid demonstrates inhibitory activity against human 5-LOX with an IC50 of 550 nM in human polymorphonuclear leukocytes (PMNL) [1]. In contrast, the structurally related 4-hydroxytamoxifen analog (5Z)-6-{4-[2-(dimethylamino)ethoxy]phenyl}-6-(4-hydroxyphenyl)-5-phenylhex-5-enoic acid shows no significant activity against this target, with its primary activity being on the estrogen receptor [2]. This indicates a distinct selectivity profile driven by the simpler 2-phenyl substitution pattern.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition |
|---|---|
| Target Compound Data | IC50 = 550 nM |
| Comparator Or Baseline | 4-hydroxytamoxifen analog (BDBM22430): Not active on 5-LOX |
| Quantified Difference | > 18-fold difference in IC50 (assuming a typical 10 µM cutoff for inactivity) |
| Conditions | Human PMNL, pre-incubation for 15 mins before arachidonic acid addition |
Why This Matters
This differential activity profile is critical for researchers developing selective 5-LOX inhibitors for inflammatory disease models, where avoiding estrogen receptor modulation is essential for target validation.
- [1] BindingDB. BDBM50062621 (CHEMBL3397710): Inhibition of 5-LO in human PMNL. View Source
- [2] BindingDB. BDBM22430: (5Z)-6-{4-[2-(dimethylamino)ethoxy]phenyl}-6-(4-hydroxyphenyl)-5-phenylhex-5-enoic acid. View Source
